

Physical properties of tert-butyl (piperidin-4-ylmethyl)carbamate

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Compound of Interest

Compound Name: *Tert-butyl (piperidin-4-ylmethyl)carbamate*

Cat. No.: *B139092*

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An In-Depth Technical Guide to the Physical Properties of **tert-Butyl (piperidin-4-ylmethyl)carbamate**

Abstract: This technical guide provides a comprehensive analysis of the essential physical and chemical properties of **tert-butyl (piperidin-4-ylmethyl)carbamate**, a critical building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document details the compound's structural identifiers, core physicochemical data, and the empirical methodologies required for its characterization. The protocols described herein are framed with insights into the underlying scientific principles, ensuring both technical accuracy and practical applicability in a research and development setting. Emphasis is placed on self-validating experimental workflows for melting point determination, solubility profiling, and spectroscopic verification, which are fundamental to quality control and downstream application success.

Introduction: The Role of a Versatile Synthetic Intermediate

Tert-butyl (piperidin-4-ylmethyl)carbamate, often referred to by its common synonym 4-(Boc-aminomethyl)piperidine, is a bifunctional molecule of significant interest in pharmaceutical research.^[1] Its structure incorporates a piperidine ring, a common scaffold in many pharmaceutical agents, and a primary amine protected by a tert-butoxycarbonyl (Boc) group. This Boc protecting group is stable under a wide range of reaction conditions but can be

selectively removed under acidic conditions, making the compound an invaluable intermediate for introducing the 4-(aminomethyl)piperidine moiety into more complex target molecules.

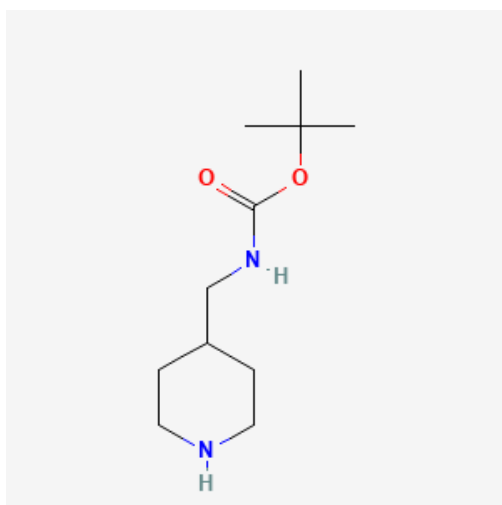
A thorough understanding of its physical properties is not merely academic; it is a prerequisite for its effective use. Properties such as melting point, solubility, and stability directly influence storage conditions, reaction kinetics, purification strategies, and ultimately, the formulation of active pharmaceutical ingredients (APIs). This guide serves as a foundational resource, detailing these properties and the robust experimental methods used for their validation.

Physicochemical Properties

The accurate characterization of a compound begins with its fundamental identifiers and physical constants. These data points are critical for identity confirmation, purity assessment, and regulatory documentation.

Chemical Identity and Structure

- IUPAC Name: tert-butyl N-(piperidin-4-ylmethyl)carbamate[1]
- Common Synonyms: 4-(Boc-Aminomethyl)piperidine, 4-(tert-Butoxycarbonylaminomethyl)piperidine[1]
- CAS Number: 135632-53-0[1]
- Chemical Formula: C₁₁H₂₂N₂O₂[1]
- SMILES: CC(C)(C)OC(=O)NCC1CCNCC1[1]
- InChI Key: VHYXAWLOJGIJPC-UHFFFAOYSA-N[1]



Chemical Structure:

Figure 1: 2D structure of **tert-butyl (piperidin-4-ylmethyl)carbamate**.

Core Physical Data Summary

The following table summarizes the key quantitative physical properties of the compound. These values are essential for laboratory handling, reaction setup, and predicting the compound's behavior in various chemical environments.

Property	Value	Source
Molecular Weight	214.30 g/mol	[1]
Appearance	White to yellow solid or semi-solid	
Melting Point	122-125 °C (lit.)	[2]
Boiling Point	~306 °C at 760 mmHg (Predicted/Similar Compound)	[3]
Density	~0.978 g/cm ³ (Predicted/Similar Compound)	[3]
pKa (Predicted)	10.51 ± 0.10	[3]
LogP (Calculated)	1.2	[1]

Note: Some data, such as boiling point and density, are based on predictions or data from closely related N-methylated analogs, as experimental data for this specific property is not widely published. Such values should be used as an estimate.

Experimental Methodologies for Characterization

To ensure the identity and purity of a given batch of **tert-butyl (piperidin-4-ylmethyl)carbamate**, a series of standardized analytical procedures must be performed. The following sections detail the protocols and the scientific rationale behind them.

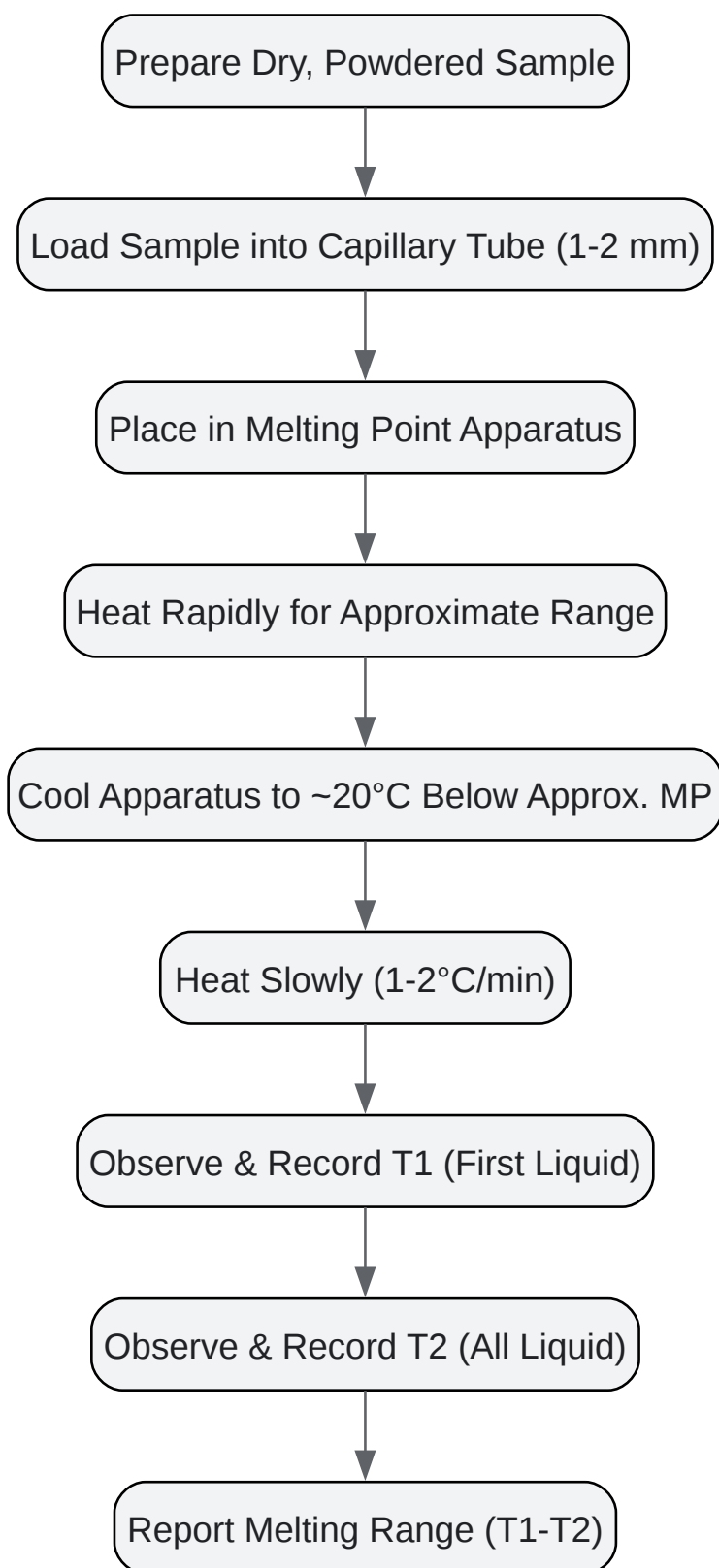
Melting Point Analysis

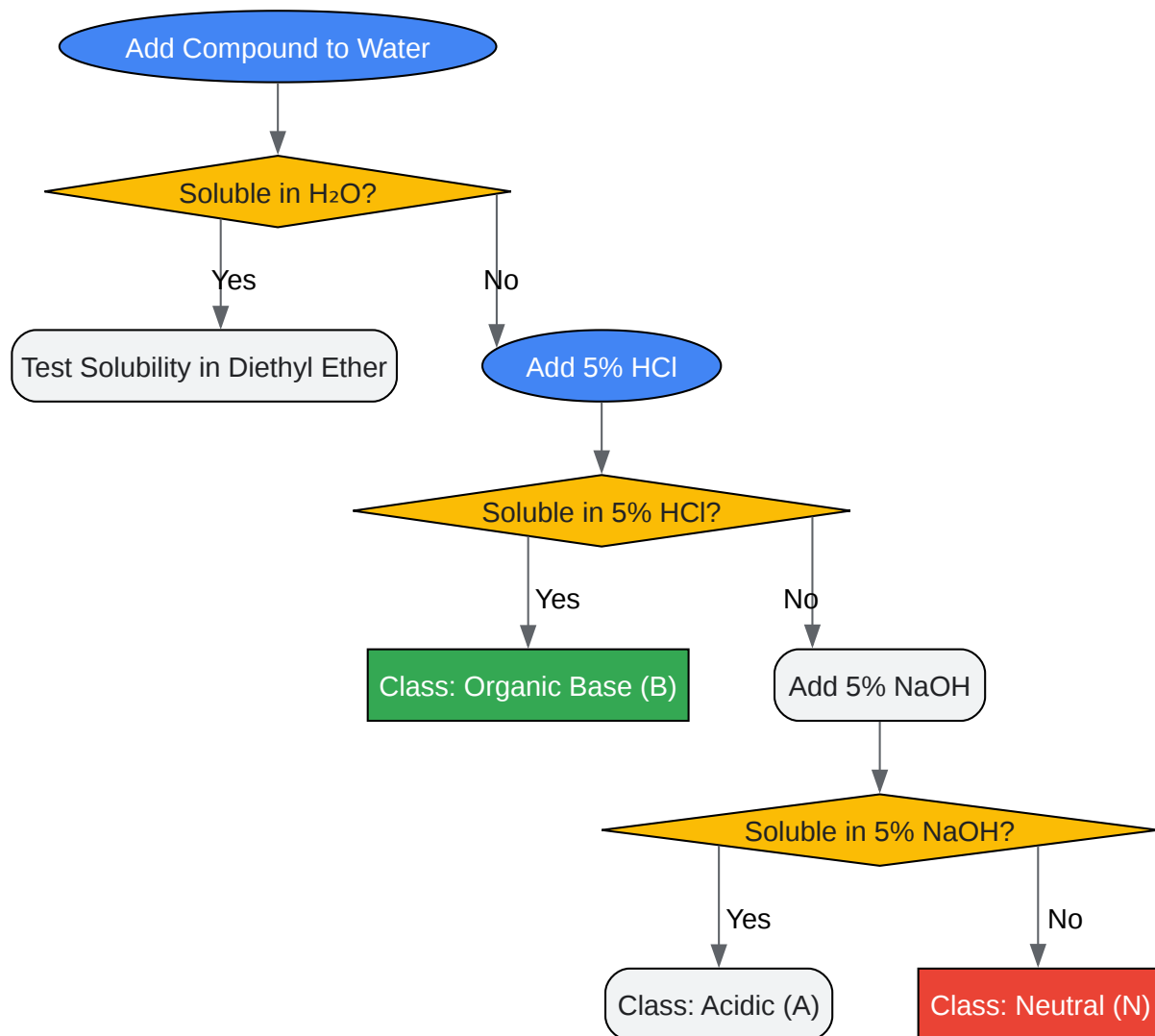
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature range (typically 0.5-1.0°C). The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.^[4] Therefore, melting point determination is a rapid and effective method for assessing purity.

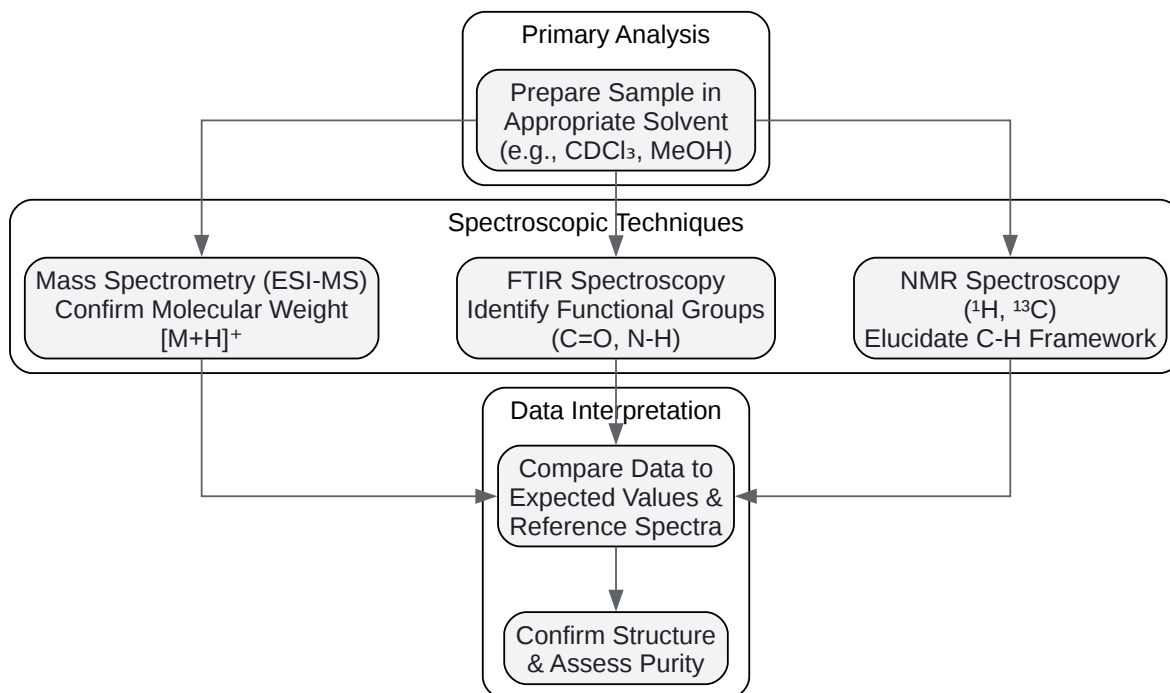
Experimental Protocol:

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered. Load a small amount (1-2 mm height) into a capillary tube sealed at one end.^[5] Pack the solid tightly by tapping the tube or dropping it through a long glass tube.^{[4][6]}
- **Apparatus Setup:** Place the capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).
- **Rapid Determination (Optional):** If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20°C/min) to find a rough range.^[4]
- **Accurate Determination:** Cool the apparatus to at least 20°C below the approximate melting point. Begin heating at a slow, controlled rate (1-2°C/min).^[4]
- **Observation and Recording:** Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

Workflow for Melting Point Determination







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